molecular formula C7H6N2S B1586571 3-(isothiocyanatomethyl)pyridine CAS No. 36810-90-9

3-(isothiocyanatomethyl)pyridine

Cat. No.: B1586571
CAS No.: 36810-90-9
M. Wt: 150.2 g/mol
InChI Key: BDSYDRBQHFQOQG-UHFFFAOYSA-N
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Description

3-(isothiocyanatomethyl)pyridine is an organic compound with the molecular formula C7H6N2S. It is a derivative of isothiocyanate, characterized by the presence of a pyridine ring attached to an isothiocyanate group. This compound is known for its applications in organic synthesis and its potential biological activities.

Biochemical Analysis

Biochemical Properties

3-Pyridylmethyl isothiocyanate plays a crucial role in biochemical reactions due to its reactive isothiocyanate group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit deubiquitinating enzymes such as USP9x and UCH37, which are associated with tumorigenesis . These interactions lead to increased ubiquitination and degradation of proteins like Mcl-1 and Bcr-Abl, which are crucial for cell survival and proliferation . Additionally, 3-Pyridylmethyl isothiocyanate modulates the activity of cytochrome P450 enzymes, influencing the metabolism of various substrates .

Cellular Effects

3-Pyridylmethyl isothiocyanate exerts significant effects on various cell types and cellular processes. It induces oxidative stress and suppresses the metastatic potential of cancer cells by modulating the expression of metastasis-related genes such as MMP-2, Twist, and β-catenin . This compound also inhibits cell survival signaling pathways, including the Akt/NFκB pathway, leading to reduced cell migration and invasion . Furthermore, 3-Pyridylmethyl isothiocyanate influences gene expression and cellular metabolism by inducing apoptosis and altering the expression of genes involved in cell cycle regulation .

Molecular Mechanism

The molecular mechanism of 3-Pyridylmethyl isothiocyanate involves its interaction with various biomolecules and enzymes. This compound binds to deubiquitinating enzymes, leading to their inhibition and subsequent degradation of target proteins . It also modulates the activity of cytochrome P450 enzymes, affecting the metabolism of xenobiotics and endogenous substrates . Additionally, 3-Pyridylmethyl isothiocyanate induces oxidative stress by increasing reactive oxygen species (ROS) generation and depleting glutathione levels, which contributes to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Pyridylmethyl isothiocyanate change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods. Long-term exposure to 3-Pyridylmethyl isothiocyanate has been shown to induce sustained oxidative stress and apoptosis in cancer cells . Additionally, its stability and degradation can influence its efficacy in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-Pyridylmethyl isothiocyanate vary with different dosages in animal models. At lower doses, this compound exhibits anticancer and anti-inflammatory properties without significant toxicity . At higher doses, it may induce toxic effects, including neurotoxicity and hepatotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

3-Pyridylmethyl isothiocyanate is involved in various metabolic pathways, including the mercapturic acid pathway. After absorption, this compound is rapidly conjugated to glutathione in the liver and sequentially metabolized before being excreted in the urine . It also modulates the expression and activity of biotransformation enzymes, influencing the metabolism and elimination of xenobiotics . These interactions can affect metabolic flux and metabolite levels, contributing to its biological activities .

Transport and Distribution

Within cells and tissues, 3-Pyridylmethyl isothiocyanate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound can influence its biological activity and efficacy in different tissues . Additionally, its transport and distribution are crucial for its therapeutic applications and potential side effects .

Subcellular Localization

The subcellular localization of 3-Pyridylmethyl isothiocyanate plays a significant role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and enzymes, influencing its biological effects . Understanding the subcellular localization of 3-Pyridylmethyl isothiocyanate is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(isothiocyanatomethyl)pyridine can be synthesized through various methods. One common approach involves the reaction of 3-aminopyridine with carbon disulfide and a base such as N-methylmorpholine in dichloromethane. The reaction mixture is cooled to -5°C, and after the addition of carbon disulfide, the temperature is allowed to rise to room temperature. The intermediate product is then treated with a phosphoryl chloride derivative to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(isothiocyanatomethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.

    Addition Reactions: It can participate in addition reactions with amines to form thiourea compounds.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. Typical reaction conditions involve solvents such as dichloromethane or tetrahydrofuran, and reactions are often carried out at room temperature or under mild heating.

Major Products Formed

The major products formed from reactions with this compound include thiourea derivatives, heterocyclic compounds, and various substituted pyridine derivatives .

Scientific Research Applications

3-(isothiocyanatomethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Phenyl isothiocyanate
  • Benzyl isothiocyanate
  • Allyl isothiocyanate

Comparison

3-(isothiocyanatomethyl)pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to other isothiocyanates. This uniqueness allows it to participate in specific reactions and exhibit unique biological activities .

Properties

IUPAC Name

3-(isothiocyanatomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c10-6-9-5-7-2-1-3-8-4-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSYDRBQHFQOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190288
Record name 3-Pyridylmethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36810-90-9
Record name 3-Picolylisothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36810-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Isothiocyanatomethyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036810909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridylmethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-pyridylmethyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-(ISOTHIOCYANATOMETHYL)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1PWS1V11M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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